6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.: 2551116-03-9
VCID: VC6914416
InChI: InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12)
SMILES: C1=CC(=O)NC(=C1)C(C(F)(F)F)O
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.125

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one

CAS No.: 2551116-03-9

Cat. No.: VC6914416

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.125

* For research use only. Not for human or veterinary use.

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one - 2551116-03-9

Specification

CAS No. 2551116-03-9
Molecular Formula C7H6F3NO2
Molecular Weight 193.125
IUPAC Name 6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12)
Standard InChI Key JNNPQZBANUULCB-UHFFFAOYSA-N
SMILES C1=CC(=O)NC(=C1)C(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

6-(2,2,2-Trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C₇H₆F₃NO₂ and a molecular weight of 193.125 g/mol. Its IUPAC name, 6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one, reflects the substitution pattern on the dihydropyridinone core. The compound’s SMILES notation, C1=CC(=O)NC(=C1)C(C(F)(F)F)O, encodes the hydroxyl-bearing trifluoroethyl group at position 6 of the partially saturated pyridinone ring.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2551116-03-9
Molecular FormulaC₇H₆F₃NO₂
Molecular Weight193.125 g/mol
IUPAC Name6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one
SMILESC1=CC(=O)NC(=C1)C(C(F)(F)F)O
InChIKeyJNNPQZBANUULCB-UHFFFAOYSA-N
PubChem CID154814443

Structural Analysis

The dihydropyridin-2-one scaffold features a partially unsaturated six-membered ring with a ketone group at position 2. The trifluoro-1-hydroxyethyl substituent at position 6 introduces three fluorine atoms and a hydroxyl group, creating a stereocenter. Density functional theory (DFT) calculations predict that the hydroxyl group adopts an equatorial conformation to minimize steric clashes with the trifluoromethyl group. The electron-withdrawing trifluoromethyl group stabilizes the enol tautomer of the pyridinone ring, enhancing resonance delocalization .

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis of 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one has been reported, analogous dihydropyridinones are synthesized via multicomponent reactions (MCRs). A study by RSC Advances demonstrated the one-pot synthesis of ethyl 2-hydroxy-5-(2-hydroxybenzoyl)-1-phenyl-2-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate using 3-formylchromone, aniline, and ethyl 4,4,4-trifluoro-3-oxobutanoate . This reaction proceeds through:

  • Schiff base formation between the aldehyde and amine.

  • Michael addition of the β-ketoester to the α,β-unsaturated ketone.

  • Ring-opening of the chromone moiety.

  • Intramolecular cyclization to form the dihydropyridinone core .

Applying this methodology, 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one could be synthesized by substituting ethyl 4,4,4-trifluoro-3-oxobutanoate with a trifluorinated hydroxyethyl precursor.

Optimization Challenges

Key challenges in synthesizing fluorinated dihydropyridinones include:

  • Low yields (10–28% in initial attempts) due to competing side reactions .

  • Solvent sensitivity: Acetonitrile outperformed methanol, ethanol, and toluene in MCRs .

  • Steric hindrance from the trifluoromethyl group, which may impede cyclization .

Physicochemical Properties and Analytical Data

Solubility and Stability

  • Lipophilicity (LogP ≈ 1.5–2.0) due to the trifluoromethyl group.

  • pH-dependent stability: The enol tautomer predominates under acidic conditions, while the keto form is favored at neutral pH .

Spectroscopic Characterization

IR Spectroscopy: Expected peaks include:

  • C=O stretch at 1,680–1,720 cm⁻¹.

  • O-H stretch (hydroxyl) at 3,200–3,600 cm⁻¹.

  • C-F stretches at 1,100–1,300 cm⁻¹.

NMR Data (predicted):

  • ¹H NMR: Hydroxyl proton (δ 5.2–5.5 ppm), pyridinone H-3 (δ 6.8–7.2 ppm).

  • ¹⁹F NMR: CF₃ group (δ -62 to -65 ppm) .

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